molecular formula C25H30N6O2 B2745257 1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone CAS No. 898618-45-6

1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Cat. No. B2745257
CAS RN: 898618-45-6
M. Wt: 446.555
InChI Key: MMVPKNKESJZIGO-UHFFFAOYSA-N
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Description

1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.555. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant

This compound is involved in the efficient synthesis of Aprepitant, an NK(1) receptor antagonist. The synthesis process described by Brands et al. (2003) highlights a stereoselective synthesis that includes a unique and highly stereoselective one-pot process, leading to the clinical candidate Aprepitant with significant yields (Brands et al., 2003).

Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives

Bhat et al. (2018) reported the synthesis and characterization of novel dihydropyrimidinone derivatives containing the morpholine moiety. This work demonstrates the compound's role in the creation of dihydropyrimidinone derivatives, offering a simple and efficient method for their synthesis (Bhat et al., 2018).

Antibacterial Activity of Pyrimidines and Thiazolidinones

Research by Merugu et al. (2010) utilized 1-(4-morpholinophenyl) ethanone in the synthesis of novel pyrimidines and thiazolidinones, demonstrating their significant antibacterial activity. This application underscores the compound's potential in the development of new antimicrobial agents (Merugu et al., 2010).

Microwave-Assisted Synthesis of 4-Hydroxyacetophenone Derivatives

Aljohani et al. (2019) explored a microwave-assisted synthetic route for the creation of Mannich bases of 4-hydroxyacetophenone derivatives, highlighting an efficient, environmentally benign methodology. The research points to the compound's versatility in synthesizing various derivatives with potential applications in medicinal chemistry (Aljohani et al., 2019).

Catalytic Enantioselective Synthesis of Morpholinones

He et al. (2021) developed a catalytic enantioselective method for constructing morpholinones, using aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This innovative approach facilitates the synthesis of chiral morpholinones, essential building blocks in organic synthesis and medicinal chemistry (He et al., 2021).

properties

IUPAC Name

1-[3-[[4-(4-butylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-3-4-6-19-9-11-21(12-10-19)26-23-28-24(27-22-8-5-7-20(17-22)18(2)32)30-25(29-23)31-13-15-33-16-14-31/h5,7-12,17H,3-4,6,13-16H2,1-2H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVPKNKESJZIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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